molecular formula C7H13N3O2S B15275344 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine

1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15275344
M. Wt: 203.26 g/mol
InChI Key: JBMNUGJCRNFGPY-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the methanesulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methanesulfonylethyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine
  • 1-(2-Methanesulfonylethyl)-1H-pyrazol-5-amine
  • 1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

3-methyl-1-(2-methylsulfonylethyl)pyrazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-6-7(8)5-10(9-6)3-4-13(2,11)12/h5H,3-4,8H2,1-2H3

InChI Key

JBMNUGJCRNFGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCS(=O)(=O)C

Origin of Product

United States

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